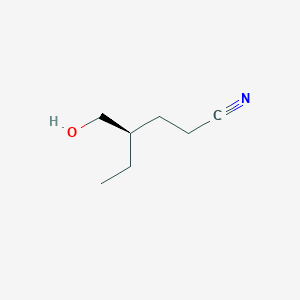
(4R)-4-(hydroxymethyl)hexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(hydroxymethyl)hexanenitrile is an organic compound characterized by a hydroxymethyl group attached to the fourth carbon of a hexanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(hydroxymethyl)hexanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexanenitrile precursor.
Chiral Resolution: To obtain the (4R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-(hydroxymethyl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alcohols or acids in the presence of acid or base catalysts.
Major Products Formed
Oxidation: (4R)-4-(carboxymethyl)hexanenitrile
Reduction: (4R)-4-(hydroxymethyl)hexylamine
Substitution: (4R)-4-(alkoxymethyl)hexanenitrile or (4R)-4-(acyloxymethyl)hexanenitrile
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4R)-4-(hydroxymethyl)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-(hydroxymethyl)hexanenitrile: The enantiomer of the compound, with different stereochemistry.
4-(hydroxymethyl)pentanenitrile: A similar compound with a shorter carbon chain.
4-(hydroxymethyl)heptanenitrile: A similar compound with a longer carbon chain.
Uniqueness
(4R)-4-(hydroxymethyl)hexanenitrile is unique due to its specific stereochemistry and the presence of both hydroxymethyl and nitrile functional groups
Propriétés
Numéro CAS |
189760-92-7 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(4R)-4-(hydroxymethyl)hexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-7(6-9)4-3-5-8/h7,9H,2-4,6H2,1H3/t7-/m1/s1 |
Clé InChI |
IPJKESBTKVNDMR-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](CCC#N)CO |
SMILES canonique |
CCC(CCC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















